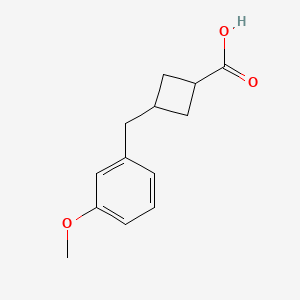
3-(3-Methoxybenzyl)cyclobutanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methoxybenzyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C13H16O3 It is a derivative of cyclobutanecarboxylic acid, featuring a methoxybenzyl group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxybenzyl)cyclobutanecarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclobutanecarboxylic acid and 3-methoxybenzyl chloride.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Procedure: The cyclobutanecarboxylic acid is first deprotonated by the base, forming a carboxylate anion. This anion then undergoes nucleophilic substitution with 3-methoxybenzyl chloride, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale reactors and purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxybenzyl)cyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3-Hydroxybenzyl)cyclobutanecarboxylic acid or 3-(3-Formylbenzyl)cyclobutanecarboxylic acid.
Reduction: Formation of 3-(3-Methoxybenzyl)cyclobutanemethanol or 3-(3-Methoxybenzyl)cyclobutanecarbaldehyde.
Substitution: Formation of 3-(3-Hydroxybenzyl)cyclobutanecarboxylic acid or 3-(3-Aminobenzyl)cyclobutanecarboxylic acid.
Scientific Research Applications
3-(3-Methoxybenzyl)cyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Methoxybenzyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The methoxybenzyl group can interact with enzymes and receptors, potentially modulating their activity. The cyclobutanecarboxylic acid moiety may also play a role in the compound’s overall biological activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Hydroxybenzyl)cyclobutanecarboxylic acid
- 3-(3-Formylbenzyl)cyclobutanecarboxylic acid
- 3-(3-Aminobenzyl)cyclobutanecarboxylic acid
Uniqueness
3-(3-Methoxybenzyl)cyclobutanecarboxylic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s stability and solubility.
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
3-[(3-methoxyphenyl)methyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H16O3/c1-16-12-4-2-3-9(8-12)5-10-6-11(7-10)13(14)15/h2-4,8,10-11H,5-7H2,1H3,(H,14,15) |
InChI Key |
KFYJSGBKEYHQMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CC(C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B13004849.png)
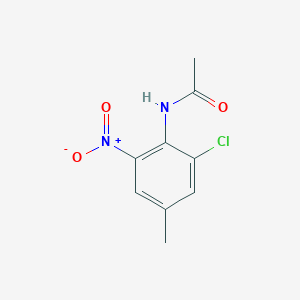
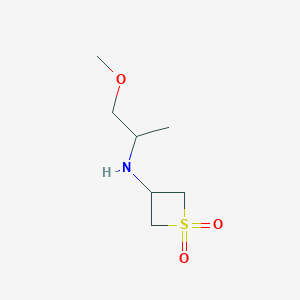
![7-(1-Methoxyethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B13004883.png)
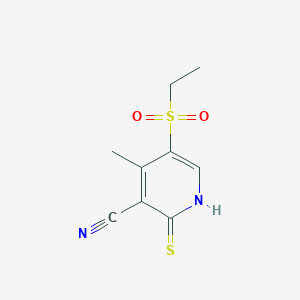
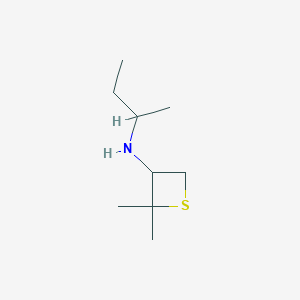
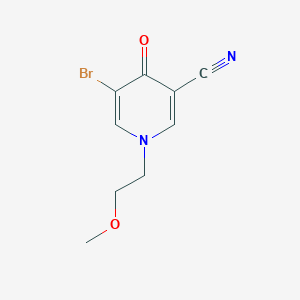


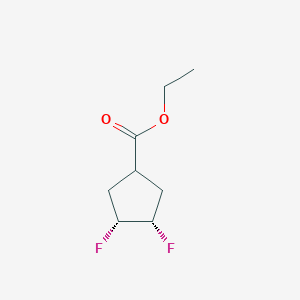
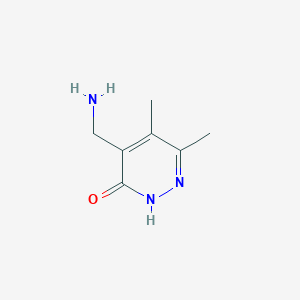
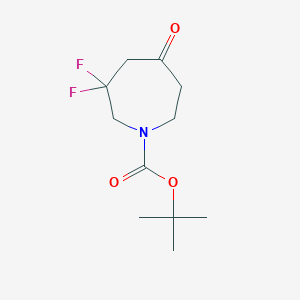
![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid trihydrochloride](/img/structure/B13004924.png)
![1-(6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B13004926.png)
